4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one
Description
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7BrN2O
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-amino-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3 |
InChI Key |
STZOKHLMHZXBIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
- 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one
- 4-Amino-5-iodo-1-methyl-1,2-dihydropyridin-2-one
Comparison: 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Biological Activity
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 1-position of the dihydropyridine framework, contributes to its reactivity and biological significance. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 188.02 g/mol
- Structure : The compound has a dihydropyridinone structure that enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. It shows significant antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.
Antimicrobial Studies
A study published in MDPI highlighted that similar compounds exhibit significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 125 μM, indicating promising antimicrobial potential .
Anticancer Research
In vitro studies have indicated that derivatives of dihydropyridinones can exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is still emerging, its structural analogs have shown inhibitory effects on cancer cell growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Dihydropyridinone with amino & bromo | Antibacterial; potential anticancer |
| 6-Amino-1-(substituted)-dihydropyridinone | Similar framework; varied substitutions | Antimicrobial; anticancer |
| Other Dihydropyridinones | Varying functional groups | Diverse biological activities |
Synthesis Methods
Several synthetic routes have been documented for obtaining this compound. These methods focus on achieving high purity and yield:
- Bromination of Dihydropyridinones : Utilizing brominating agents to introduce the bromine substituent.
- Amination Reactions : Introducing the amino group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
